5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a suitable leaving group on the triazole ring.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes, thereby affecting biochemical pathways.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Imidazole Derivatives: Compounds with imidazole rings, which are structurally similar to triazoles.
Tetrazole Derivatives: Compounds with tetrazole rings, another class of nitrogen-containing heterocycles.
Uniqueness
5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methylphenyl group, and a carboxamide group on the triazole ring makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
5-amino-1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-8(2)15-13(19)11-12(14)18(17-16-11)10-6-4-9(3)5-7-10/h4-8H,14H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTKIGNDWZIOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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